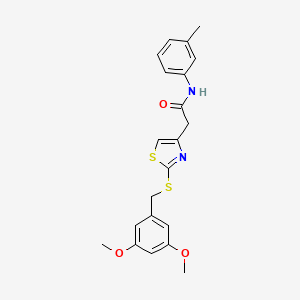
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMAT belongs to the class of thiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide exerts its inhibitory activity by binding to the active site of target enzymes. It has been found to interact with the thiol group of cysteine residues in the active site, leading to the formation of a covalent bond. This results in the inhibition of enzyme activity and downstream cellular signaling pathways.
Biochemical and Physiological Effects:
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including JAK2, FLT3, and Bcr-Abl. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has also been found to inhibit the activity of proteases, including cathepsin B and cathepsin L. Additionally, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has been shown to inhibit the activity of phosphatases, including PP2A and PP5.
実験室実験の利点と制限
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high potency and specificity for target enzymes, making it a valuable tool compound for studying enzyme function. However, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has some limitations as well. It can exhibit off-target effects, leading to the inhibition of unintended enzymes. Additionally, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide can be toxic to cells at high concentrations, limiting its use in cell-based assays.
将来の方向性
There are several future directions for the study of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide. One area of research is the development of more potent and selective 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide analogs. This could lead to the identification of new targets for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide and the development of more effective therapies for various diseases. Another area of research is the study of the pharmacokinetics and toxicity of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide in vivo. This could provide valuable information for the development of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide-based therapies for human use. Finally, the role of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide in various cellular processes, including cell proliferation, differentiation, and apoptosis, could be further explored to identify new therapeutic targets.
合成法
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide involves the reaction between 3,5-dimethoxybenzyl chloride and thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with m-tolylacetic acid to obtain 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide. The purity and yield of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide can be improved by recrystallization and column chromatography.
科学的研究の応用
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has been extensively studied for its potential use in scientific research. It has been found to exhibit inhibitory activity against a wide range of enzymes, including protein kinases, proteases, and phosphatases. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has been used as a tool compound to study the role of these enzymes in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and infectious diseases.
特性
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-5-4-6-16(7-14)22-20(24)10-17-13-28-21(23-17)27-12-15-8-18(25-2)11-19(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPXWBZGVBZBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

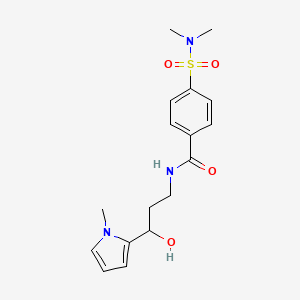
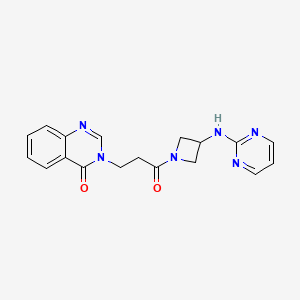
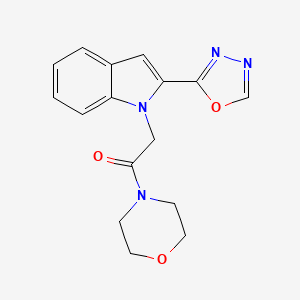
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)
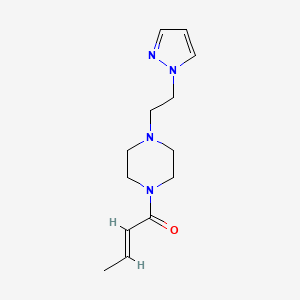
![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)
![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)
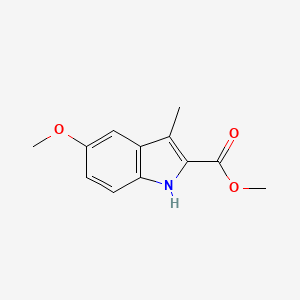
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935356.png)